

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of PK11195

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Compound of Interest

Compound Name: **PK 130**

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Abstract

PK11195, a high-affinity ligand for the 18 kDa translocator protein (TSPO), has been extensively studied for its diverse biological activities. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of PK11195, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology, neuroinflammation, and mitochondrial biology. This document summarizes key findings on its absorption, distribution, metabolism, and excretion, alongside its cellular effects, including apoptosis induction, cell cycle arrest, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key biological processes are provided to facilitate a deeper understanding of PK11195's mechanism of action and its potential therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of PK11195 has been characterized primarily in preclinical models, with radiolabeled variants used in human imaging studies.

Absorption and Distribution

Following intravenous administration in rats, PK11195 exhibits a large volume of distribution, suggesting extensive tissue uptake.^[1] It demonstrates significant binding to plasma proteins, with alpha1-acid glycoprotein (AGP) identified as the major binding partner in human plasma.^{[2][3]} This interaction is crucial as AGP is an acute phase protein, and its levels can fluctuate in inflammatory conditions, potentially altering the free fraction and disposition of PK11195.^{[2][3]}

Metabolism and Excretion

In humans, ^[11C]-PK11195 is metabolized, and by 40 minutes post-injection, approximately 62.7% of the radioactivity in plasma corresponds to the unmetabolized parent compound.^[4] Elimination of ^[11C]-PK11195 and its metabolites occurs through both renal and hepatobiliary routes.^[4]

Table 1: Pharmacokinetic Parameters of PK11195 in Rats (Intravenous Administration)^[1]

Parameter	Value	Conditions
Distribution Half-life ($t_{1/2\alpha}$)	~0.14 hours	Dose-independent
Elimination Half-life ($t_{1/2\beta}$)	~5.4 hours	Dose-independent
Volume of Distribution (Vd)	9 - 24 L/kg	Dose-dependent
Total Plasma Clearance (CL)	23 - 42 mL/min/kg	Dose-dependent
Brain/Plasma Ratio	~3	Dose-independent

Pharmacodynamics

PK11195 exerts a range of pharmacodynamic effects, primarily linked to its interaction with mitochondrial functions.

Anti-proliferative and Pro-apoptotic Activity

PK11195 has demonstrated dose-dependent inhibition of cell proliferation in various cancer cell lines, particularly in neuroblastoma.^{[1][5]} This anti-proliferative effect is coupled with the induction of apoptosis.^{[5][6]}

Table 2: In Vitro Anti-proliferative Activity of PK11195 in Neuroblastoma Cell Lines[5]

Cell Line	IC50 Value (µM)
SMS-KAN	80 - 120
SMS-KANR	80 - 120
SMS-KCN	80 - 120
SMS-KCNR	80 - 120

The pro-apoptotic mechanism of PK11195 involves the mitochondrial permeability transition pore (mPTP).[7] By inducing the opening of the mPTP, PK11195 can lead to the dissipation of the mitochondrial membrane potential and the release of cytochrome c, key events in the intrinsic apoptotic cascade.[7]

Cell Cycle Arrest

PK11195 has been shown to induce cell cycle arrest at the G1/S phase transition in neuroblastoma cell lines.[5]

Table 3: Effect of PK11195 on Cell Cycle Distribution in Neuroblastoma Cells[5]

Treatment	Cell Line	% of Cells in G1 Phase	% of Cells in S Phase	% of Cells in G2 Phase
Control (DMSO)	SMS-KAN	63.1%	32.5%	4.5%
PK11195 (60 µM, 18h)	SMS-KAN	81.4%	16.7%	1.9%

Anti-inflammatory Effects

PK11195 exhibits anti-inflammatory properties by inhibiting the expression of key inflammatory mediators. In human microglia, it has been shown to significantly reduce the lipopolysaccharide (LPS)-induced upregulation of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[2]

Table 4: Anti-inflammatory Effects of PK11195 in Human Microglia[2]

Inflammatory Mediator	PK11195 Concentration	Effect
COX-2 Expression	50 μ M	Significant inhibition
TNF- α Expression	2 μ M	Reduced expression
TNF- α Expression	50 μ M	Significant inhibition
LPS-induced Ca^{2+} influx	Not specified	Reduced by 54%

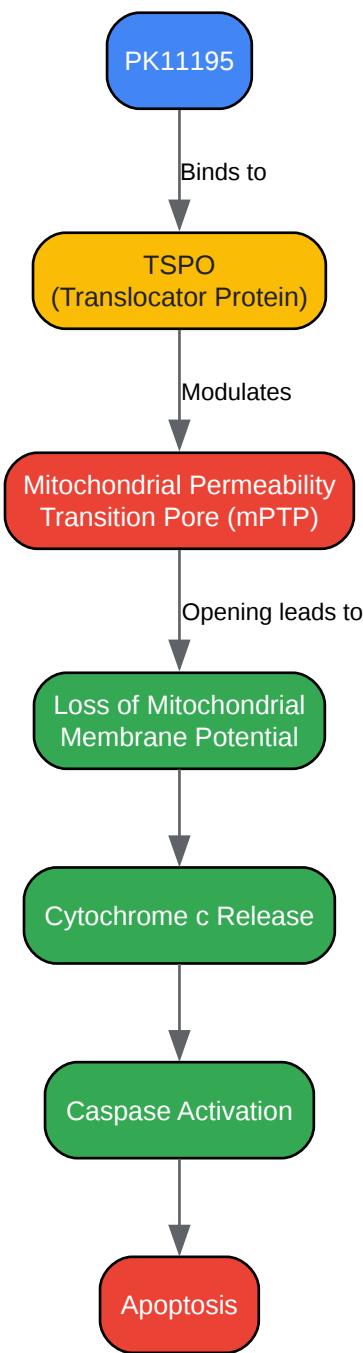
Furthermore, PK11195 has been implicated in the modulation of the NLRP3 inflammasome signaling pathway. It can inhibit the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines IL-1 β and IL-18 in microglial cells.[8][9]

Signaling Pathways and Mechanisms of Action

The biological effects of PK11195 are mediated through complex signaling pathways, primarily centered on mitochondrial function.

Mitochondrial Permeability Transition Pore (mPTP) Dependent Apoptosis

PK11195 is proposed to induce apoptosis by directly or indirectly causing the opening of the mitochondrial permeability transition pore. This leads to a cascade of events including the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspases.

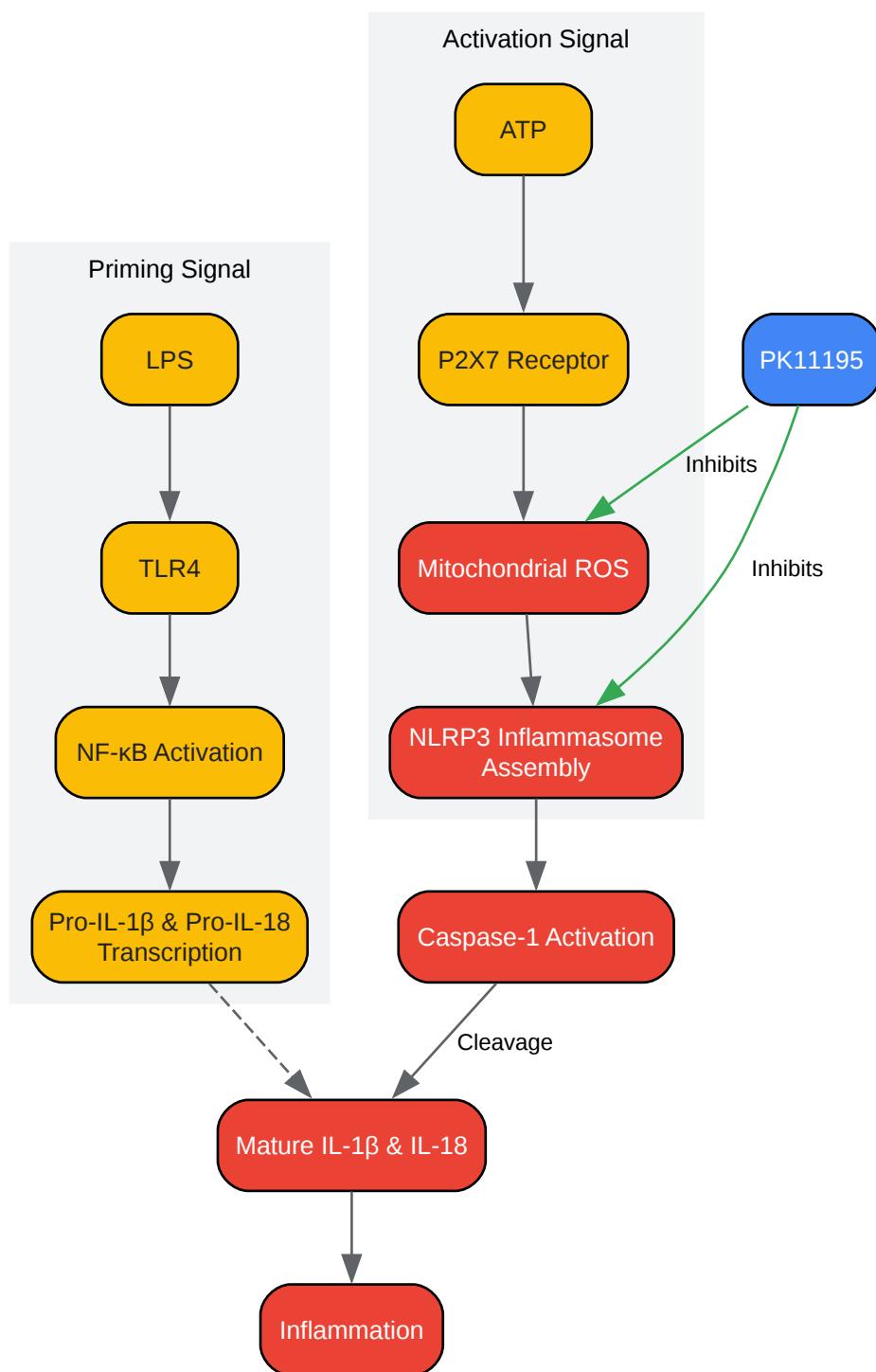


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PK11195-induced mitochondrial apoptosis pathway.

Inhibition of NLRP3 Inflammasome Activation

PK11195 can suppress neuroinflammation by inhibiting the activation of the NLRP3 inflammasome. This pathway is a key component of the innate immune response.



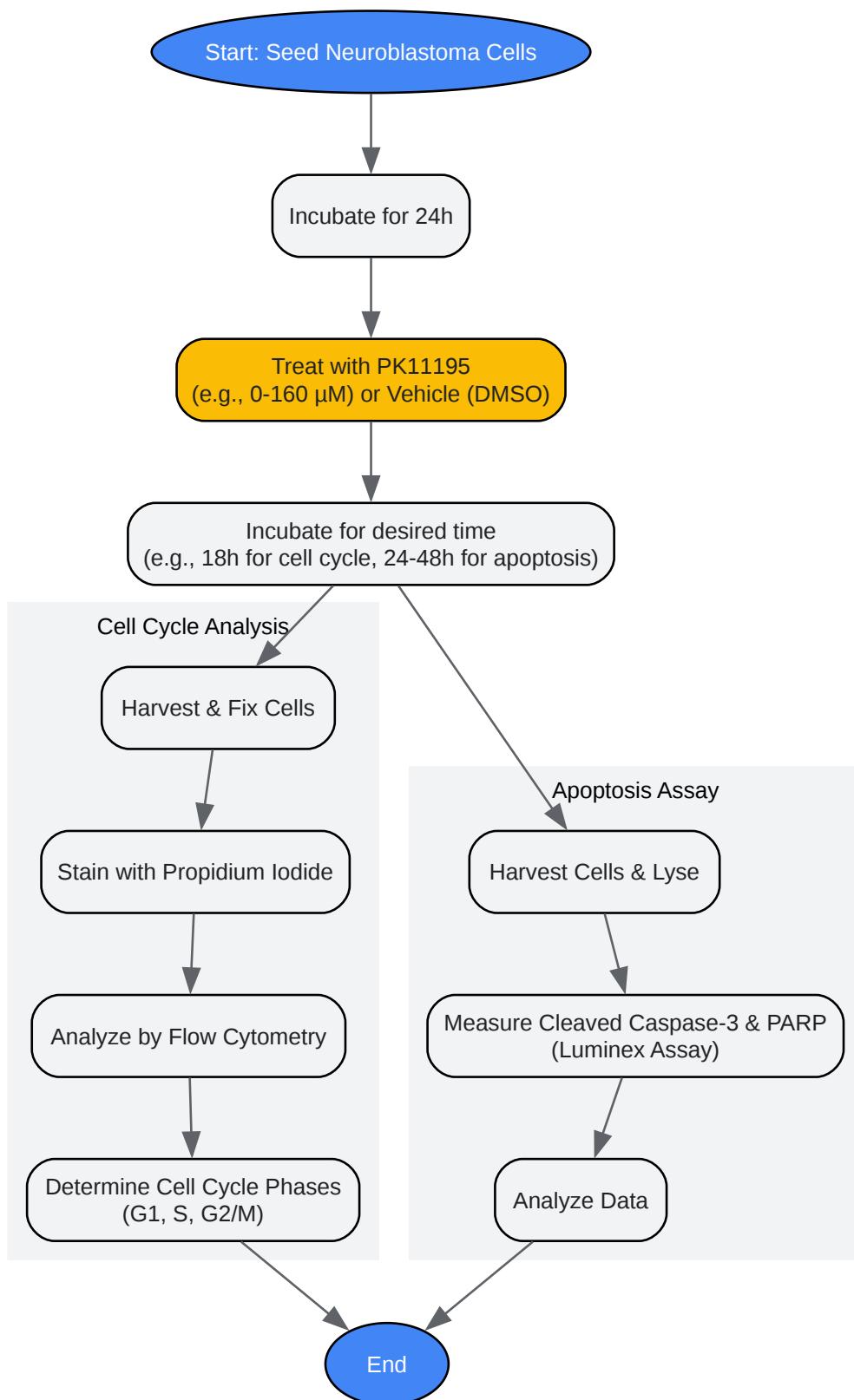
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Inhibition of the NLRP3 inflammasome by PK11195.

Experimental Protocols

In Vitro Apoptosis and Cell Cycle Analysis

This protocol outlines the general steps for assessing the effects of PK11195 on apoptosis and the cell cycle in a cancer cell line, such as neuroblastoma.

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Workflow for in vitro analysis of PK11195 effects.

Detailed Methodology for Apoptosis Assay (Luminex):[\[5\]](#)

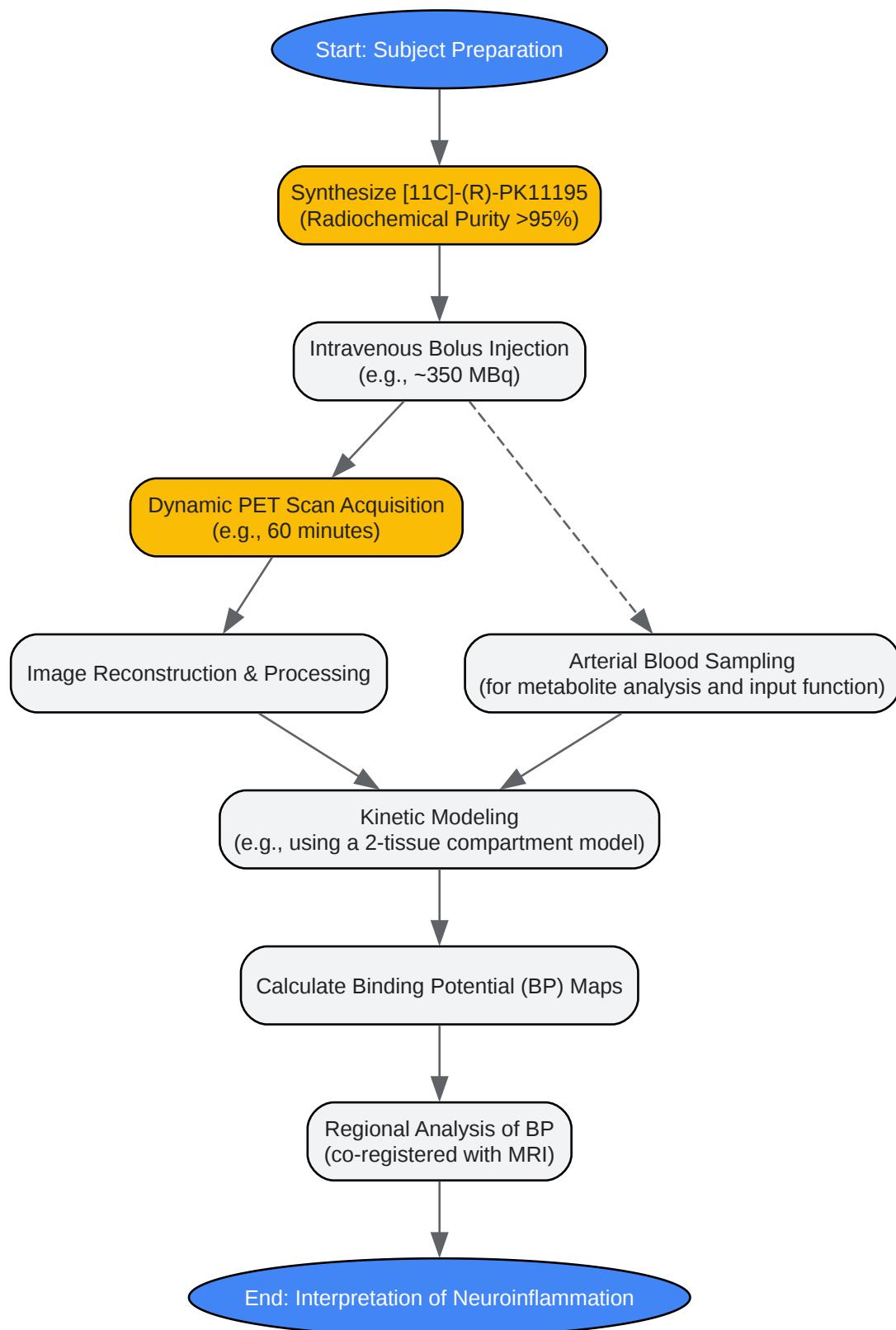
- Cell Plating: Plate cells in a six-well plate until they reach confluence.
- Treatment: Treat the cells with the desired concentrations of PK11195 (e.g., 0-100 μ M) or DMSO as a vehicle control.
- Incubation: Incubate the treated cells for 24 or 48 hours.
- Cell Lysis: Harvest the cells using m-Per protein lysis buffer.
- Luminex Assay: Measure the fluorescence levels of cleaved caspase-3 and PARP in the cell lysates using a Luminex microbead assay according to the manufacturer's protocol.

Detailed Methodology for Cell Cycle Analysis:[\[5\]](#)

- Cell Treatment: Treat cells with PK11195 (e.g., 60 μ M) for 18 hours.
- Cell Harvesting and Fixation: Harvest the cells and fix them.
- Staining: Stain the fixed cells with propidium iodide.
- Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2 phases of the cell cycle.

In Vivo [^{11}C]-(R)-PK11195 PET Imaging in Humans

This section describes a typical workflow for a human positron emission tomography (PET) study using [^{11}C]-(R)-PK11195 to assess neuroinflammation.

[Click to download full resolution via product page](#)Workflow for a human $[11\text{C}]$ -(R)-PK11195 PET study.

Detailed Methodology for $[^{11}\text{C}]$ -(R)-PK11195 PET Imaging:[10][11]

- Radiotracer Synthesis: Synthesize $[^{11}\text{C}]$ -(R)-PK11195 with a high radiochemical purity (>95%).
- Subject Preparation: Position the subject in the PET scanner.
- Tracer Administration: Administer a bolus intravenous injection of $[^{11}\text{C}]$ -(R)-PK11195 (e.g., a mean dose of 312-375 MBq).
- Dynamic PET Acquisition: Perform a dynamic PET scan for a duration of approximately 60 minutes.
- Arterial Blood Sampling: Concurrently, collect arterial blood samples at predefined time points to measure the concentration of the radiotracer and its metabolites in plasma, which is used to generate an arterial input function for kinetic modeling.
- Image Processing: Reconstruct the dynamic PET images.
- Kinetic Modeling: Apply a suitable kinetic model, such as a two-tissue compartment model, to the dynamic PET data and the arterial input function to generate parametric maps of the binding potential.
- Data Analysis: Co-register the PET images with the subject's magnetic resonance imaging (MRI) scans for anatomical reference and perform regional analysis of the binding potential to quantify neuroinflammation in specific brain regions.

Conclusion

PK11195 is a multifaceted pharmacological agent with a well-defined pharmacokinetic profile in preclinical models and established pharmacodynamic effects on cell proliferation, apoptosis, and inflammation. Its mechanism of action, primarily revolving around the modulation of mitochondrial functions, makes it a valuable tool for both basic research and as a potential therapeutic agent. The detailed quantitative data and experimental protocols provided in this guide are intended to aid researchers in designing and interpreting studies involving PK11195, ultimately contributing to a better understanding of its biological roles and clinical potential. The use of $[^{11}\text{C}]$ -(R)-PK11195 in PET imaging has also proven to be a significant asset in visualizing

and quantifying neuroinflammatory processes *in vivo*. Further research is warranted to fully elucidate its therapeutic efficacy in various disease contexts.

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